molecular formula C14H12ClNO6 B11163830 N-[(6-chloro-7-hydroxy-4-methyl-2-oxo-2H-chromen-3-yl)acetyl]glycine

N-[(6-chloro-7-hydroxy-4-methyl-2-oxo-2H-chromen-3-yl)acetyl]glycine

Cat. No.: B11163830
M. Wt: 325.70 g/mol
InChI Key: HOIBOVQFQKRSPE-UHFFFAOYSA-N
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Description

N-[(6-Chloro-7-hydroxy-4-methyl-2-oxo-2H-chromen-3-yl)acetyl]glycine is a synthetic coumarin derivative with the molecular formula C₁₄H₁₂ClNO₆ and a molecular weight of 325.701 g/mol (monoisotopic mass: 325.035315) . Its structure comprises a 4-methylcoumarin backbone substituted with chlorine at position 6, a hydroxyl group at position 7, and an acetyl-glycine moiety at position 3 (Figure 1). The compound is registered under ChemSpider ID 4699670 and CAS RN 859125-83-0 . Coumarin derivatives are widely studied for their diverse biological activities, including anticoagulant, antimicrobial, and anti-inflammatory properties.

Properties

Molecular Formula

C14H12ClNO6

Molecular Weight

325.70 g/mol

IUPAC Name

2-[[2-(6-chloro-7-hydroxy-4-methyl-2-oxochromen-3-yl)acetyl]amino]acetic acid

InChI

InChI=1S/C14H12ClNO6/c1-6-7-2-9(15)10(17)4-11(7)22-14(21)8(6)3-12(18)16-5-13(19)20/h2,4,17H,3,5H2,1H3,(H,16,18)(H,19,20)

InChI Key

HOIBOVQFQKRSPE-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=O)OC2=CC(=C(C=C12)Cl)O)CC(=O)NCC(=O)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(6-chloro-7-hydroxy-4-methyl-2-oxo-2H-chromen-3-yl)acetyl]glycine typically involves the following steps:

  • Starting Material Preparation: : The synthesis begins with the preparation of 6-chloro-7-hydroxy-4-methyl-2H-chromen-2-one. This can be achieved through the condensation of 4-methyl-2H-chromen-2-one with chlorinating agents such as thionyl chloride or phosphorus oxychloride, followed by hydroxylation using hydrogen peroxide or other suitable oxidizing agents.

  • Acetylation: : The 6-chloro-7-hydroxy-4-methyl-2H-chromen-2-one is then acetylated using acetic anhydride in the presence of a catalyst such as pyridine to form the acetylated intermediate.

  • Glycine Coupling: : The final step involves coupling the acetylated intermediate with glycine. This can be achieved using coupling reagents such as N,N’-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) in an appropriate solvent like dichloromethane.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to ensure high yield and purity. Continuous flow reactors and automated synthesis platforms are often employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

N-[(6-chloro-7-hydroxy-4-methyl-2-oxo-2H-chromen-3-yl)acetyl]glycine undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group on the chromen-2-one core can be oxidized to form a ketone or carboxylic acid derivative.

    Reduction: The carbonyl groups in the chromen-2-one core and acetyl linkage can be reduced to form alcohols.

    Substitution: The chlorine atom can be substituted with other nucleophiles such as amines or thiols to form new derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.

    Substitution: Nucleophiles like ammonia (NH3) or thiourea (NH2CSNH2) are employed under basic conditions.

Major Products

    Oxidation: Formation of 6-chloro-7-oxo-4-methyl-2H-chromen-2-one derivatives.

    Reduction: Formation of 6-chloro-7-hydroxy-4-methyl-2H-chromen-2-ol derivatives.

    Substitution: Formation of 6-substituted-7-hydroxy-4-methyl-2H-chromen-2-one derivatives.

Scientific Research Applications

Biological Activities

The biological activities of N-[(6-chloro-7-hydroxy-4-methyl-2-oxo-2H-chromen-3-yl)acetyl]glycine can be categorized into several key areas:

  • Antimicrobial Activity
    • The compound exhibits significant antimicrobial properties against various bacterial strains, including both Gram-positive and Gram-negative bacteria. Studies have shown that it can inhibit the growth of pathogens such as Staphylococcus aureus and Escherichia coli with minimum inhibitory concentration (MIC) values ranging from 32 µg/mL to 64 µg/mL .
  • Antioxidant Properties
    • Coumarin derivatives are often recognized for their antioxidant capabilities. This compound may help in scavenging free radicals, thereby protecting cells from oxidative stress .
  • Anti-inflammatory Effects
    • Recent studies have indicated that this compound can reduce pro-inflammatory cytokines such as TNF-alpha and IL-6 in macrophage models, suggesting its potential use in treating inflammatory conditions .
  • Anticancer Activity
    • Preliminary research has demonstrated that this compound exhibits cytotoxic effects on various cancer cell lines, including breast cancer (MCF-7), with IC50 values indicating effective dose-response relationships .

Case Studies

Several case studies highlight the effectiveness of this compound in various applications:

Study Focus Objective Findings
Antimicrobial ActivityAssess efficacy against bacterial strainsSignificant inhibition observed with MIC values of 32 µg/mL (Gram-positive) and 64 µg/mL (Gram-negative) .
Anti-inflammatory EffectsInvestigate effects on LPS-stimulated macrophagesReduction of TNF-alpha and IL-6 levels by approximately 50% compared to controls .
Anticancer EvaluationEvaluate cytotoxic effects on MCF-7 breast cancer cellsDose-dependent decrease in cell viability with IC50 value of 15 µM after 48 hours .

Research Findings

Research indicates that N-[(6-chloro-7-hydroxy-4-methyl-2-oxo-2H-chromen-3-y)acetyl]glycine is not only effective in laboratory settings but also shows promise for therapeutic applications:

  • Mechanism of Action : The compound's mechanisms may involve interference with microbial cell wall synthesis, induction of apoptosis in cancer cells, and modulation of inflammatory responses through cytokine regulation.
  • Structure–Activity Relationship (SAR) : Studies suggest that modifications to the coumarin structure can enhance biological activity, indicating the importance of specific functional groups in determining efficacy .

Mechanism of Action

The mechanism of action of N-[(6-chloro-7-hydroxy-4-methyl-2-oxo-2H-chromen-3-yl)acetyl]glycine involves its interaction with various molecular targets and pathways:

    Molecular Targets: The compound can interact with enzymes, receptors, and other proteins, modulating their activity and function.

    Pathways Involved: It can influence signaling pathways related to oxidative stress, inflammation, and cell proliferation, leading to its observed biological effects.

Comparison with Similar Compounds

Research Findings and Limitations

  • Comparative analysis thus relies on molecular formula and functional group extrapolation.
  • Biological Data: No direct pharmacological or toxicological studies on the target compound are cited. In contrast, acetyl fentanyl () highlights the importance of structural analogs in drug discovery, though it is pharmacologically unrelated .

Biological Activity

N-[(6-chloro-7-hydroxy-4-methyl-2-oxo-2H-chromen-3-yl)acetyl]glycine, a derivative of coumarin, has garnered attention for its diverse biological activities. This article synthesizes current research findings regarding its pharmacological properties, mechanisms of action, and potential therapeutic applications.

The compound has the following chemical characteristics:

  • Molecular Formula: C16H16ClNO6
  • Molecular Weight: 385.8 g/mol
  • CAS Number: 919738-33-3

1. Anti-inflammatory Effects

Recent studies have demonstrated that derivatives of coumarin, including this compound, exhibit significant anti-inflammatory properties. Research indicates that these compounds can reduce the production of pro-inflammatory cytokines such as TNF-α and IL-6 in lipopolysaccharide (LPS)-induced macrophages. This effect is mediated through the inhibition of signaling pathways including MAPK and NF-kB, which are critical in inflammatory responses .

Table 1: Summary of Anti-inflammatory Activity

CompoundCytokine InhibitionMechanism
N-[6-chloro...glycineTNF-α, IL-6MAPK and NF-kB inhibition
Umbelliferone DerivativesTNF-α, IL-6iNOS pathway modulation

2. Antioxidant Activity

The compound's antioxidant potential is attributed to its ability to activate the Nrf2 pathway, which regulates the expression of various antioxidant enzymes. This activation helps protect cells from oxidative stress, a critical factor in many diseases .

3. Cytotoxic Effects on Cancer Cells

In vitro studies have shown that this compound exhibits cytotoxic effects against several cancer cell lines. For instance, it has been tested against prostate cancer cell lines (PC3 and DU145) and displayed dose-dependent cytotoxicity. The mechanism involves inducing apoptosis and cell cycle arrest in cancer cells .

Table 2: Cytotoxic Activity Against Cancer Cell Lines

Cell LineIC50 (μg/mL) at 48h
PC327.05 ± 3.9
DU14562.5 ± 17.3

The biological activity of N-[6-chloro-7-hydroxy-4-methyl-2-oxo-2H-chromen-3-yl)acetyl]glycine can be attributed to several mechanisms:

  • Inhibition of Pro-inflammatory Cytokines : By suppressing key signaling pathways (MAPK and NF-kB), the compound effectively reduces the levels of inflammatory markers.
  • Activation of Antioxidant Pathways : The activation of Nrf2 leads to increased expression of antioxidant enzymes, providing cellular protection against oxidative damage.
  • Induction of Apoptosis in Cancer Cells : The compound triggers apoptotic pathways in cancer cells, leading to decreased cell viability.

Case Studies

Several studies have highlighted the efficacy of coumarin derivatives in treating inflammation and cancer:

  • Study on RAW264.7 Macrophages : This study demonstrated that a coumarin derivative significantly reduced IL-6 and TNF-alpha levels upon LPS stimulation, indicating its potential as an anti-inflammatory agent .
  • Prostate Cancer Study : A comparative study showed that N-[6-chloro...glycine had a lower IC50 value compared to standard chemotherapy agents in PC3 cells, suggesting its potential as an effective therapeutic agent .

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